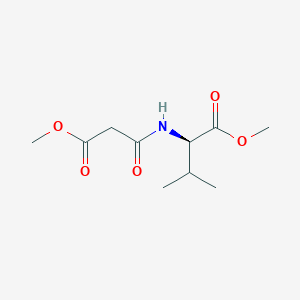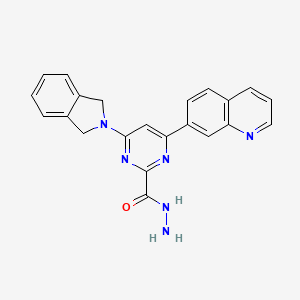
Utrophin modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Utrophin modulator 1 is a small molecule compound designed to upregulate the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe X-linked recessive disorder characterized by progressive muscle degeneration and weakness due to mutations in the dystrophin gene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of utrophin modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One of the known synthetic routes includes the preparation of 2-arylbenzoxazole derivatives, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Utrophin modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Utrophin modulator 1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chemical modifications on biological activity.
Biology: The compound is employed in research to understand the regulation of utrophin expression and its role in muscle function.
Wirkmechanismus
Utrophin modulator 1 exerts its effects by targeting specific molecular pathways involved in the regulation of utrophin expression. The compound binds to the aryl hydrocarbon receptor, acting as an antagonist, which leads to the upregulation of utrophin transcription. This results in increased utrophin levels in muscle cells, providing structural support and stability to the muscle fibers .
Vergleich Mit ähnlichen Verbindungen
Ezutromid: Another utrophin modulator that acts via the same pathway but has different pharmacokinetic properties.
2-Pyrimidine Carbohydrazides: These compounds have been studied for their utrophin-modulating activity and have shown promising results in preclinical studies.
Uniqueness: Utrophin modulator 1 is unique due to its specific binding affinity to the aryl hydrocarbon receptor and its ability to upregulate utrophin expression effectively. Its distinct chemical structure and pharmacological profile make it a valuable compound in the treatment of Duchenne muscular dystrophy .
Eigenschaften
Molekularformel |
C22H18N6O |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
4-(1,3-dihydroisoindol-2-yl)-6-quinolin-7-ylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29) |
InChI-Schlüssel |
NADOKXPEOBZOFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


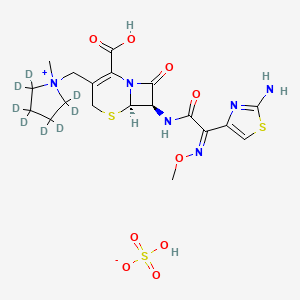
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
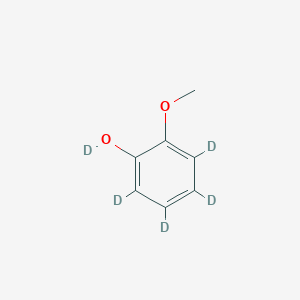
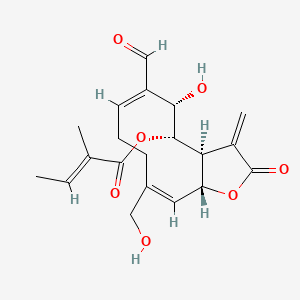
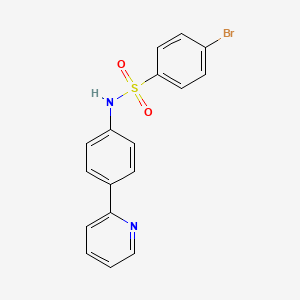
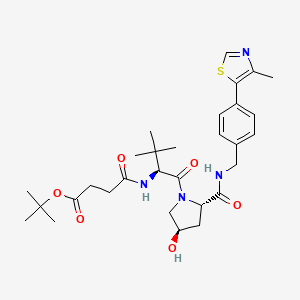
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
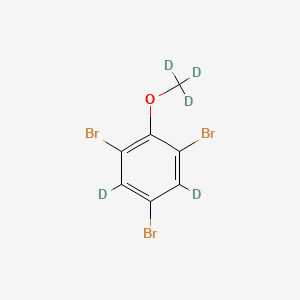
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
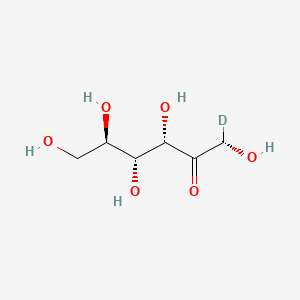
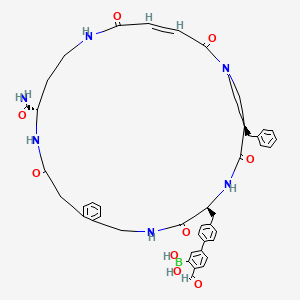
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
